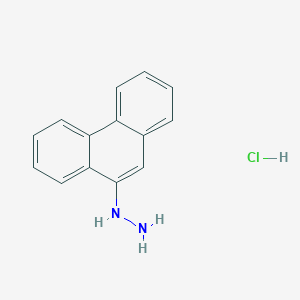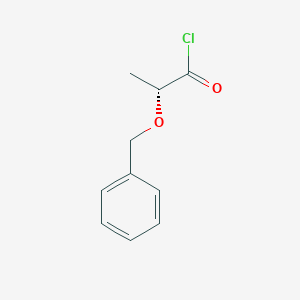
Amn082 dihydrochloride
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
AMN082 dihydrochloride, also known as N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride, is a selective allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7) . mGluR7 is a member of Group III metabotropic glutamate receptors, which are G-protein coupled receptors that mediate slower, longer-lasting effects through second messenger systems .
Mode of Action
This compound interacts with mGluR7 via an allosteric site in the transmembrane domain . It potently inhibits cAMP accumulation and stimulates GTPγS binding in recombinant cells and on membranes expressing mGluR7 . This interaction mimics the effect of glutamate, the natural ligand for mGluR7 .
Biochemical Pathways
The activation of mGluR7 by this compound leads to the inhibition of cAMP accumulation and stimulation of GTPγS binding .
Pharmacokinetics
This compound is orally active and can penetrate the blood-brain barrier . This allows the compound to exert its effects directly within the central nervous system.
Result of Action
The activation of mGluR7 by this compound has been associated with various effects at the molecular and cellular levels. For instance, it has been shown to stimulate the release of stress hormones . In a study on traumatic brain injury in rats, AMN082 was found to exert neuroprotective effects by attenuating glutamate receptor-associated nitrosative stress and neuronal apoptosis .
Biochemische Analyse
Biochemical Properties
Amn082 dihydrochloride potently inhibits cAMP accumulation and stimulates GTP binding in mGluR7 transfected cells . It is selective over mGlu1, 2, 3, 4, 5, 6, and 8, ionotropic receptors .
Cellular Effects
This compound has been shown to have neuroprotective effects in rats after traumatic brain injury . It attenuates glutamate receptor-associated neuronal apoptosis and improves functional outcomes .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the mGluR7 receptor . This binding mimics the effect of glutamate, leading to the inhibition of cAMP accumulation and stimulation of GTP binding .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For example, it has been shown to produce antidepressant-like activity and receptor occupancy at SERT up to 4 hours post-dose .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, oral administration of this compound (5 mg/kg) has been shown to reverse haloperidol-induced catalepsy in rats .
Transport and Distribution
This compound is orally active and brain penetrant , suggesting that it can cross the blood-brain barrier and be distributed within the brain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Amn082 dihydrochloride can be synthesized through a multi-step organic synthesis process. The initial step involves the reaction of benzhydrol with ethylenediamine under controlled conditions to form the intermediate compound. Subsequent steps include purification and conversion to the dihydrochloride salt form.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring high purity, and maintaining cost-effectiveness. Large-scale reactors and advanced purification techniques are employed to achieve consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Amn082 dihydrochloride primarily undergoes reactions related to its role as an mGlu7 agonist. These reactions include binding to the receptor, inducing conformational changes, and modulating downstream signaling pathways.
Common Reagents and Conditions: The reactions involving this compound typically require physiological conditions, such as a neutral pH and body temperature. Reagents used in these reactions include various buffers and solvents to maintain the stability of the compound.
Major Products Formed: The primary product of this compound's interaction with mGlu7 receptors is the modulation of intracellular signaling pathways, leading to changes in neuronal activity and neurotransmitter release.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Amn082 dihydrochloride is used as a tool to study the structure-activity relationships of mGlu7 receptors and to develop new compounds with improved efficacy and selectivity.
Biology: In biological research, this compound is employed to investigate the role of mGlu7 receptors in various physiological processes, such as sleep patterns, learning and memory, and locomotion.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications in treating neurological and psychiatric disorders. Its ability to modulate mGlu7 receptors makes it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting mGlu7 receptors. Its selective agonist properties make it valuable for screening and optimizing potential therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
AMN082: The parent compound, used as a reference in research studies.
L-838,417: Another mGlu7 agonist with similar properties but different chemical structure.
ADX-47273: A selective mGlu7 receptor antagonist used for comparative studies.
Uniqueness: Amn082 dihydrochloride is unique in its high selectivity and potency for mGlu7 receptors, making it a valuable tool for studying the receptor's role in various biological processes and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N,N'-dibenzhydrylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h1-20,27-30H,21-22H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQCDCNQANSUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017562 | |
| Record name | N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97075-46-2 | |
| Record name | N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMN082 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-Bis[(4R)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B3156406.png)
![(R)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethyl]-1-phthalazinamine](/img/structure/B3156414.png)





![8-Anilino-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid, ammonium sodium salt](/img/structure/B3156448.png)


![2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid](/img/structure/B3156478.png)
